1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-
Description
The compound 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- is a heterocyclic derivative featuring:
- 1H-1,3,4-Triazole-2-thiol core: A nitrogen-rich heterocycle with a thiol (-SH) group at position 2.
- 5-position substituent: A (6H-indolo[2,3-b]quinoxalin-6-yl)methyl group, a fused bicyclic system known for intercalative DNA binding and kinase inhibition .
- 1-position substituent: A 4-methoxyphenyl group, which may enhance solubility and modulate electronic properties.
Properties
CAS No. |
116989-69-6 |
|---|---|
Molecular Formula |
C24H18N6OS |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N6OS/c1-31-16-12-10-15(11-13-16)30-21(27-28-24(30)32)14-29-20-9-5-2-6-17(20)22-23(29)26-19-8-4-3-7-18(19)25-22/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
NQIXXVLKGYDXER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Biological Activity
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- is a complex organic compound notable for its diverse biological activities. This compound integrates a triazole ring with a thiol group and features an indoloquinoxaline moiety alongside a methoxyphenyl substituent. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C24H18N6OS
- Molecular Weight : 438.50 g/mol
- CAS Number : 116989-69-6
- IUPAC Name : 3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antiviral Activity
The compound has shown potential in inhibiting viral replication. Studies suggest that it may interfere with viral enzymes or receptors critical for the viral life cycle.
Analgesic Properties
Preliminary investigations indicate analgesic effects, possibly through modulation of pain pathways or inhibition of inflammatory mediators.
Antimicrobial Effects
The triazole-thiol framework is associated with antimicrobial properties. Compounds in this class often exhibit activity against various bacterial and fungal strains.
Anticancer Potential
The indoloquinoxaline component is known for its anticancer properties. Research has demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .
The mechanism of action for 1H-1,3,4-Triazole-2-thiol involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological processes.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways.
These interactions can lead to altered cellular responses and therapeutic effects .
Comparative Analysis with Similar Compounds
The unique structure of 1H-1,3,4-Triazole-2-thiol enhances its biological activity compared to other triazole derivatives. Below is a comparison table highlighting similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-1,2,4-Triazole | Contains a triazole ring | Known for corrosion inhibition |
| 5-Methylthio-1H-triazole | Thioether functionality | Exhibits antimicrobial activity |
| Indoloquinoxaline derivatives | Indoloquinoxaline core | Potential anticancer properties |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Study : A study demonstrated that derivatives of the triazole-thiol class inhibited replication of specific viruses in vitro, suggesting potential therapeutic applications in viral infections.
- Analgesic Research : Experimental models showed that the compound reduced pain responses comparable to standard analgesics, indicating its potential use in pain management therapies.
- Anticancer Investigation : Research involving cancer cell lines indicated that the compound induced apoptosis and inhibited proliferation, marking it as a candidate for further development in cancer therapeutics .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components:
-
Antimicrobial Activity :
- Triazole derivatives, including this compound, have shown significant antimicrobial effects against various bacterial strains and fungi. Studies indicate that the presence of the triazole ring enhances the compound's interaction with biological targets, leading to effective inhibition of microbial growth .
-
Anticancer Potential :
- The indoloquinoxaline structure is known for its anticancer properties. Research has demonstrated that derivatives of triazole-thiol compounds can induce cytotoxicity in cancer cell lines, including melanoma and breast cancer cells . The hybrid nature of this compound allows it to target multiple pathways involved in cancer progression.
- Pharmacological Implications :
Antimicrobial Studies
A study focused on synthesizing various triazole-thiol derivatives reported promising antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting low Minimum Inhibitory Concentration (MIC) values indicated their potential as future antimicrobial agents .
Anticancer Activity Assessment
In another study, derivatives were tested against several cancer cell lines using MTT assays. Results showed that certain compounds had selective cytotoxic effects on melanoma cells compared to normal cells, highlighting their potential in targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Methoxyphenyl Derivatives
- 4-Methoxyphenyl (target compound): The methoxy (-OCH₃) group is electron-donating, improving lipophilicity and possibly enhancing binding to hydrophobic pockets in biological targets .
Methylated Indoloquinoxaline Derivatives
- 5-Methylated 6H-indolo[2,3-b]quinolones (e.g., compound 16a in ) demonstrated superior cytotoxicity (mean GI₅₀ = 0.78 µM) compared to 6-methylated analogs, highlighting the importance of substitution position .
Core Heterocycle Modifications
1,3,4-Triazole-2-thiol vs. 1,3,4-Oxadiazole
- These compounds are often explored as kinase inhibitors .
- 1,3,4-Triazole-2-thiol: The thiol group may enable covalent binding to cysteine residues in enzymes (e.g., CDC25 phosphatases) or act as a hydrogen bond donor .
Triazole vs. Tetrazole Derivatives
- Tetrazole analogs () exhibit increased acidity (pKa ~4.9) compared to triazole-thiols, influencing their pharmacokinetic properties and bioavailability .
Anticancer Potential
- Compound 16a (): A 4-methoxyanilino-substituted indoloquinoxaline derivative showed selective cytotoxicity against leukemia cell lines (GI₅₀ = 0.09–0.42 µM) .
Immunomodulatory Effects
- 6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline (): Demonstrated interferon-inducing activity with reduced complement activation, indicating substituents can fine-tune immune responses .
Preparation Methods
Formation of the 1,3,4-Triazole-2-thiol Core
- The triazole ring is typically synthesized by cyclization of hydrazine derivatives with carbonyl-containing compounds (e.g., esters, acids, or aldehydes).
- Thiol functionality is introduced by using sulfur sources or by cyclization of thiosemicarbazides.
- Common reagents include hydrazine hydrate, carbon disulfide, and various electrophiles to form the triazole-thiol ring system.
- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (room temperature to 60 °C) to facilitate cyclization without decomposition.
Incorporation of the Indolo(2,3-b)quinoxaline Moiety
- The indoloquinoxaline fragment is introduced via a methylation step where a suitable intermediate bearing a reactive methyl group (e.g., a halomethyl derivative) reacts with the triazole-thiol core.
- This step may involve nucleophilic substitution where the thiol group acts as a nucleophile attacking the electrophilic carbon of the indoloquinoxaline derivative.
- The reaction is typically carried out under mild basic conditions to deprotonate the thiol and promote nucleophilicity.
Attachment of the 4-Methoxyphenyl Substituent
- The 4-methoxyphenyl group is introduced either by direct substitution on the triazole ring nitrogen or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the intermediate's functional groups.
- Methoxy-substituted aryl halides or boronic acids are common starting materials for this step.
- Catalysts such as palladium complexes and bases like potassium carbonate are used to facilitate coupling under inert atmosphere conditions.
Purification and Characterization
- The final compound is purified by chromatographic techniques (e.g., column chromatography, recrystallization).
- Characterization is performed using spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical environment of protons and carbons.
- Infrared (IR) spectroscopy to identify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify composition.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, carbonyl compound, sulfur source, DMF, 25-60 °C | Formation of 1,3,4-triazole-2-thiol core |
| 2 | Nucleophilic substitution | Indoloquinoxaline methyl derivative, base (e.g., NaH), solvent (THF or DMF) | Attachment of indolo(2,3-b)quinoxaline moiety |
| 3 | Cross-coupling or substitution | 4-Methoxyphenyl halide or boronic acid, Pd catalyst, base, inert atmosphere | Introduction of 4-methoxyphenyl substituent |
| 4 | Purification | Chromatography, recrystallization | Isolation of pure target compound |
| 5 | Characterization | NMR, IR, MS, elemental analysis | Structural and purity confirmation |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the yield and purity of the triazole-thiol core formation. Polar aprotic solvents like DMF enhance cyclization efficiency.
- Base strength and type influence the nucleophilicity of the thiol group during the indoloquinoxaline attachment; mild bases prevent side reactions.
- Palladium-catalyzed cross-coupling reactions for aryl substitution require careful control of catalyst loading and reaction atmosphere to avoid catalyst poisoning.
- Multi-step synthesis demands intermediate purification to prevent carryover of impurities that can affect subsequent steps.
- Yields reported in related triazole-thiol syntheses range from moderate to high (50–95%), depending on reaction conditions and substrate purity.
- Structural analogs with similar synthetic routes have demonstrated significant biological activities, underscoring the importance of precise synthetic control to obtain bioactive compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this triazole-thiol derivative, and how can reaction parameters be optimized?
- Methodological Answer : Utilize multi-step cyclocondensation reactions, as demonstrated for analogous triazole systems. Key steps include:
- Cyclocondensation : React indoloquinoxaline precursors with thiol-containing intermediates in acidic media (e.g., H₂SO₄/ethanol) to form the triazole core .
- Catalytic Optimization : Employ Cu(I)-catalyzed click chemistry for regioselective triazole formation, as seen in related aryl-triazole syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or PEG-400) enhance reaction efficiency, particularly for heterogeneous catalytic systems .
- Monitoring : Track reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) and optimize yields by adjusting temperature (70–80°C) and catalyst loading (e.g., 10 wt% Bleaching Earth Clay) .
Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and elemental analysis:
- Spectroscopy : IR for thiol (-SH) stretching (2500–2600 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions (e.g., indoloquinoxaline methyl protons at δ 4.5–5.0 ppm) .
- Elemental Analysis : Cross-validate calculated vs. experimental C/H/N/S percentages to confirm purity (>98%) .
- Melting Point : Compare with literature values (e.g., 160–165°C for analogous triazoles) to assess crystallinity .
Advanced Research Questions
Q. How can computational docking studies be designed to predict the biological interactions of this compound?
- Methodological Answer :
- Software Selection : Use AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize the indoloquinoxaline moiety as a planar aromatic system with partial charges derived from DFT calculations .
- Validation : Compare docking poses (e.g., binding free energy < -8 kcal/mol) with experimental data from analogous inhibitors (e.g., 9c in showed strong binding to α-glucosidase) .
- Dynamic Simulations : Perform MD simulations (e.g., 100 ns in GROMACS) to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular ions and 2D NMR (COSY/HSQC) to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O- for methoxy groups) to simplify ¹H NMR interpretation .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify misassignments .
Q. How can reaction mechanisms for triazole-indoloquinoxaline formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. thiol activation) .
- Isotope Effects : Use ¹⁵N-labeled precursors to trace nitrogen incorporation into the triazole ring .
- Theoretical Modeling : Apply DFT (e.g., M06-2X/def2-TZVP) to calculate activation energies for proposed pathways (e.g., [3+2] cycloaddition vs. stepwise mechanisms) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogen, methyl, methoxy) on the 4-methoxyphenyl group to assess electronic effects .
- Biological Assays : Test inhibitory activity against targets (e.g., kinases or oxidases) using dose-response curves (IC₅₀) and correlate with steric/electronic parameters (Hammett σ, LogP) .
- Factorial Design : Use a 2³ factorial matrix to optimize reaction variables (temperature, catalyst, solvent) for parallel synthesis .
Data Analysis & Theoretical Frameworks
Q. How should researchers address discrepancies in biological activity data across similar triazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for α-glucosidase inhibition) and apply statistical tests (ANOVA) to identify outliers .
- Physicochemical Profiling : Compare solubility (via shake-flask method) and membrane permeability (PAMPA assay) to explain variability in cellular assays .
Q. What theoretical frameworks guide the design of novel analogs with enhanced bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using software like PharmaGist, validated against active/inactive analogs .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using descriptors like polar surface area and HOMO/LUMO energies .
Methodological Innovation
Q. How can AI-driven tools enhance the synthesis and optimization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
